molecular formula C20H29N5O2S B11326594 6-(4-(mesitylsulfonyl)piperazin-1-yl)-N,N,2-trimethylpyrimidin-4-amine

6-(4-(mesitylsulfonyl)piperazin-1-yl)-N,N,2-trimethylpyrimidin-4-amine

Cat. No.: B11326594
M. Wt: 403.5 g/mol
InChI Key: FRMJUGAEPDIKFD-UHFFFAOYSA-N
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Description

N,N,2-TRIMETHYL-6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperazine ring, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-TRIMETHYL-6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE typically involves multiple steps, starting with the preparation of the pyrimidine and piperazine precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Methylation: The methyl groups are introduced using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,2-TRIMETHYL-6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N,N,2-TRIMETHYL-6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N,2-TRIMETHYL-6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. This compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,2-TRIMETHYL-6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H29N5O2S

Molecular Weight

403.5 g/mol

IUPAC Name

N,N,2-trimethyl-6-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C20H29N5O2S/c1-14-11-15(2)20(16(3)12-14)28(26,27)25-9-7-24(8-10-25)19-13-18(23(5)6)21-17(4)22-19/h11-13H,7-10H2,1-6H3

InChI Key

FRMJUGAEPDIKFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N(C)C)C

Origin of Product

United States

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